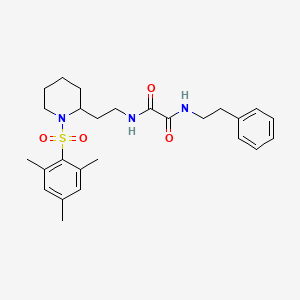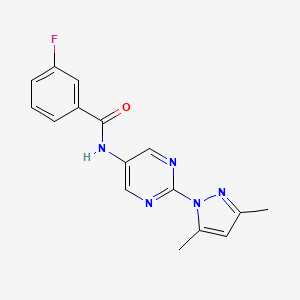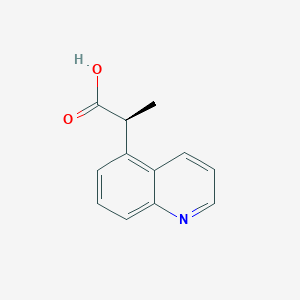![molecular formula C9H11N3S2 B2491453 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine CAS No. 2445791-79-5](/img/structure/B2491453.png)
4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives often involves multistep chemical processes, including condensation reactions and cyclization methods. For example, the synthesis of 1,3,4-thiadiazol-2-amine derivatives can be achieved through cyclization of thiosemicarbazide in the presence of manganese(II) nitrate, which serves as a catalyst for the reaction, leading to the formation of thiadiazole structures by loss of water or hydrogen sulfide depending on the specific reactants used (Dani et al., 2013).
Molecular Structure Analysis
X-ray crystallography provides insight into the molecular structures of thiazole derivatives, revealing how substituents on the thiazole ring can affect the overall molecular conformation and stability. For instance, structural studies have shown that intermolecular hydrogen bonding can significantly influence the crystalline arrangements of thiazole compounds, impacting their physical properties and reactivity (Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which are pivotal for the synthesis of complex organic molecules. Notably, the reactivity of thiazole compounds can be tailored by modifying the substituents on the thiazole ring, which opens avenues for creating compounds with desired chemical and biological properties (Pekcan & Heimgartner, 1988).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are determined by the molecular structure of the compounds, with factors such as intermolecular hydrogen bonding playing a significant role in dictating the compounds' physical characteristics (Wan et al., 2006).
Chemical Properties Analysis
The chemical behavior of thiazole derivatives is influenced by the electron distribution within the molecule, which can be analyzed using spectroscopic methods and density functional theory (DFT) calculations. These analyses help in understanding the electronic properties of thiazole compounds and their potential reactivity in chemical reactions (Kumar et al., 2014).
科学的研究の応用
Molecular Associations in Solution
A study conducted by Davidovics and Chouteau (1966) investigated the infra-red spectroscopic properties of dimethyl 2-amino thiazoles, including compounds similar to 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine, in solution. This research explored the perturbations in the stretching and bending vibrations of the NH2 group due to molecular associations, providing insights into the behavior of these molecules in different solvents (Davidovics & Chouteau, 1966).
Synthesis and Transformation in Chemical Reactions
Žugelj et al. (2009) explored the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a compound related to this compound, showcasing the potential of such compounds in the synthesis of complex molecules (Žugelj et al., 2009).
Application as Security Ink
In a novel application, Lu and Xia (2016) demonstrated the use of a V-shaped molecule, similar in structure to this compound, as a security ink. This study highlighted the potential of such compounds in developing materials with morphology-dependent fluorochromism, responsive to mechanical force or pH changes (Lu & Xia, 2016).
Structural Characterization
A 2010 study by Idhayadhulla et al. focused on the structural characterization of a compound closely related to this compound. This research provides valuable insights into the physical and chemical properties of such compounds, crucial for their application in various scientific fields (Idhayadhulla et al., 2010).
Cycloaddition Reactions
Pekcan and Heimgartner (1988) explored 1,3-dipolar cycloaddition reactions involving azides and thiazoles, which could have implications for the reactivity and potential applications of this compound in synthetic chemistry (Pekcan & Heimgartner, 1988).
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . Some thiazole derivatives have also demonstrated potent effects on human tumor cell lines .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility, may be influenced by environmental factors .
特性
IUPAC Name |
4-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-5-8(11-6(2)14-5)3-7-4-13-9(10)12-7/h4H,3H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGOCWFLSOEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B2491370.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)
![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)



![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)

